Metal Complexation Drives 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8 Antimicrobial Activity: Free Ligand vs. Cu(II)/Ag(I) Complexes
Direct head-to-head antimicrobial screening demonstrated that uncomplexed 4-hydroxy-3-nitrocoumarin (hncH) and the free Cu(II) salt exhibited no significant antimicrobial activity. In contrast, the [Ag(hnc)] complex displayed potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans, with efficacy comparable to the commercial antifungals clotrimazole and ketoconazole [1].
| Evidence Dimension | Antimicrobial activity (in vitro susceptibility) |
|---|---|
| Target Compound Data | [Ag(hnc)] complex: Significant activity against MRSA and C. albicans |
| Comparator Or Baseline | Free ligand (hncH): No significant activity; Free Cu(II) salt: No significant activity |
| Quantified Difference | Qualitative activity shift from inactive (free ligand) to active (Ag complex), comparable to clinical antifungals |
| Conditions | In vitro antimicrobial susceptibility testing against Gram-positive, Gram-negative bacteria, and fungi |
Why This Matters
The absence of intrinsic antimicrobial activity in the free ligand confirms that procurement for antimicrobial applications must be linked to metal complexation strategies; the ligand alone will not substitute for active complexes.
- [1] Creaven, B.S., et al. Synthesis and antimicrobial activity of copper(II) and silver(I) complexes of hydroxynitrocoumarins: X-ray crystal structures of [Cu(hnc)₂(H₂O)₂]·2H₂O and [Ag(hnc)] (hncH = 4-hydroxy-3-nitro-2H-chromen-2-one). Polyhedron, 2005, 24(8), 949-957. View Source
